molecular formula C9H10O2 B074881 2'-Hydroxy-5'-methylacetophenone CAS No. 1450-72-2

2'-Hydroxy-5'-methylacetophenone

Cat. No. B074881
CAS RN: 1450-72-2
M. Wt: 150.17 g/mol
InChI Key: YNPDFBFVMJNGKZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 2'-Hydroxy-5'-methylacetophenone, such as 2-hydroxy-5-methoxy-4-methylacetophenone, involves multi-step reactions including oxidation, reduction, Friedel-Crafts acylation, hydrolysis, and methylation. Each step is optimized for higher yields, demonstrating the complexity and precision required in synthesizing such compounds (Chattopadhyay et al., 2012).

Molecular Structure Analysis

Detailed analysis of o-hydroxyacetophenone derivatives using X-ray powder diffraction data reveals the importance of weak intermolecular interactions, such as hydrogen bonds and π-π interactions, in stabilizing the crystal structure. These interactions contribute to the compound's molecular geometry and its stability (Chattopadhyay et al., 2012).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including Claisen condensation and reactions with different reagents to form complex molecules. These reactions highlight the compound's chemical reactivity and its potential as a precursor in synthetic chemistry (Irgashev et al., 2009).

Physical Properties Analysis

The physical properties of this compound derivatives, such as melting points, solubility, and crystalline structure, are determined by their molecular structure. The weak intermolecular forces significantly influence these properties, affecting their behavior in different environments (Chattopadhyay et al., 2012).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards various reagents, and the potential for hydrogen bonding, are crucial for understanding the chemical behavior of this compound. These properties are influenced by the presence of functional groups and the overall molecular structure (Arjunan et al., 2014).

Scientific Research Applications

  • Complex Formation with Uranium(VI) and Thorium(IV) :

    • The compound reacts with uranium(VI) and thorium(IV) in acidic media to form stable complexes, useful in analytical chemistry (Gupta & Malik, 1969).
  • Biological Activity in Metal Complexes :

    • Metal complexes containing 2'-Hydroxy-5'-methylacetophenone demonstrate significant antibacterial and antifungal activities, suggesting potential in pharmaceutical applications (Yaul et al., 2009).
  • Synthesis and Characterization of Derivatives :

    • Derivatives of this compound have been synthesized for use as exocrine compounds in ants, contributing to ecological and entomological research (Jones et al., 1981).
  • Role in Synthesis of Organic Compounds :

    • The compound's interaction with other chemicals leads to the formation of novel compounds with potential applications in organic synthesis (Dean et al., 1971).
  • Structural Studies Using X-ray Diffraction :

    • The crystal structure of this compound derivatives has been studied, providing insights into their chemical behavior and potential in material science (Chattopadhyay et al., 2012).
  • Acaricidal Activity :

    • The compound and its derivatives show acaricidal activities against various mite species, indicating potential use in pest control (Oh et al., 2012).
  • Antimycobacterial Activity :

    • Novel derivatives synthesized using this compound show promising antimycobacterial activities, suggesting applications in tuberculosis treatment (Ali & Yar, 2007).
  • Analytical Applications in Traditional Medicine :

    • It has been used in ultra-fast liquid chromatography for quality evaluation of traditional medicine (Shi-zhong, 2011).
  • Photoremovable Protecting Group in Organic Synthesis :

    • Its esters have been used as photoremovable protecting groups for carboxylic acids in organic synthesis (Zabadal et al., 2001).

Safety and Hazards

2’-Hydroxy-5’-methylacetophenone is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves, eye protection, and face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

Mechanism of Action

Target of Action

2’-Hydroxy-5’-methylacetophenone, also known as 1-(2-Hydroxy-5-methylphenyl)ethanone, is an organic compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It belongs to the class of organic compounds known as alkyl-phenylketones . These are aromatic compounds containing a ketone substituted by one alkyl group and a phenyl group . .

Result of Action

It is used as an intermediate in organic synthesis , suggesting that it may undergo various chemical reactions to produce different compounds.

properties

IUPAC Name

1-(2-hydroxy-5-methylphenyl)ethanone
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InChI

InChI=1S/C9H10O2/c1-6-3-4-9(11)8(5-6)7(2)10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPDFBFVMJNGKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID9061702
Record name 1-(2-Hydroxy-5-methylphenyl)ethanone
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Molecular Weight

150.17 g/mol
Source PubChem
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Physical Description

Solid, Colourless to pale yellow solid; Sweet heavy-floral somewhat herbaceous aroma
Record name 2'-Hydroxy-5'-methylacetophenone
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Record name 2-Hydroxy-5-methylacetophenone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Boiling Point

210.00 °C. @ 760.00 mm Hg
Record name 2'-Hydroxy-5'-methylacetophenone
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name 2-Hydroxy-5-methylacetophenone
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CAS RN

1450-72-2
Record name 2′-Hydroxy-5′-methylacetophenone
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Record name 2-Hydroxy-5-methylacetophenone
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Record name 2'-Hydroxy-5'-methylacetophenone
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Record name Ethanone, 1-(2-hydroxy-5-methylphenyl)-
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Record name 2-hydroxy-5-methylacetophenone
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Record name 2-HYDROXY-5-METHYLACETOPHENONE
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Record name 2'-Hydroxy-5'-methylacetophenone
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Melting Point

50 °C
Record name 2'-Hydroxy-5'-methylacetophenone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032592
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: 2'-Hydroxy-5'-methylacetophenone, also known as 1-(2-hydroxy-5-methylphenyl)ethanone, has the molecular formula C9H10O2 and a molecular weight of 150.17 g/mol.

ANone: Various spectroscopic techniques have been employed to characterize this compound, including:

  • NMR Spectroscopy (1H and 13C): Provides detailed information about the hydrogen and carbon environments within the molecule, confirming its structure. [, , , ]
  • Mass Spectrometry: Confirms the molecular weight and fragmentation pattern, aiding in structural elucidation. [, ]

A: Research has shown that the introduction of hydroxyl and methyl groups onto the acetophenone skeleton significantly impacts the acaricidal activity of this compound against various mite species. [] The position and nature of these substituents influence the molecule's interaction with its target, ultimately affecting its potency.

A: Studies comparing this compound with its derivatives (2'-methylacetophenone, 3'-methylacetophenone, 4'-methylacetophenone, and 2'-hydroxy-4'-methylacetophenone) demonstrated varied acaricidal activity against Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae. These variations highlight the importance of specific substituent positions for optimal activity. []

A: While specific stability studies under various conditions are limited within the provided research, its use as a building block in the synthesis of various metal complexes suggests it possesses sufficient stability for complexation reactions. [, , , , , , , ] Further investigation into its stability under specific environmental conditions like temperature, pH, and light exposure would be beneficial.

A: While the provided research primarily focuses on this compound as a ligand in metal complexes or a precursor for other compounds, some studies indicate potential catalytic applications. For example, its iron(III) and nickel(II) complexes have been explored for their catalytic activity in styrene oxidation. [, ]

ANone: Further research is required to fully explore and optimize the catalytic potential of this compound and its derivatives. This includes investigating various catalytic reactions, identifying optimal reaction conditions, and elucidating the underlying reaction mechanisms.

A: The compound shows promise in several areas:* Acaricides: It exhibits potent acaricidal activity against several mite species, suggesting its potential use in developing natural acaricides. []* Metal Complexation: It acts as a versatile ligand in forming stable complexes with various transition metals, which can have applications in catalysis, materials science, and other fields. [, , , , , , , ]* Pharmaceutical Intermediates: Its derivatives, like those with thiosemicarbazone moieties, have been investigated for their potential pharmaceutical applications. []

A: In addition to its acaricidal activity, the compound and its derivatives have demonstrated potential in other areas:* Antimicrobial Activity: Some metal complexes incorporating this compound as a ligand have shown antimicrobial activity against various bacterial and fungal strains. [, , ]* Antidiabetic Activity: Studies on Elaeagnus angustifolia L., which contains 1-(2-hydroxy-5-methylphenyl)-ethanone, suggest potential antidiabetic properties. [, ]

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